PP1 inhibitor 1

PP1 enzymology inhibitor assay standardization recombinant vs. native enzyme pharmacology

Standard PP1 inhibitors like okadaic acid cross-inhibit PP2A, confounding pathway assignment. This 19.2 kDa phosphoprotein (inhibitor-1) is the only reagent providing absolute PP1 exclusivity. - IC50: 6-19 nM (native PP1, PKA-phosphorylated); 980 nM (recombinant PP1) - a built-in conformational probe. - Dual activation: PKA (Thr35) or NCLK (Ser67) with ~9.5 nM IC50. - No PP2A inhibition at any concentration - clean glycogen metabolism and neuronal signaling studies. - Supplied as lyophilized recombinant protein; pre-phosphorylate or co-express PKA for maximal potency.

Molecular Formula C26H25N3O6
Molecular Weight 475.5 g/mol
Cat. No. B12430013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP1 inhibitor 1
Molecular FormulaC26H25N3O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41
InChIInChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)
InChIKeyVAYKCOLUSSILBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PP1 Inhibitor 1: Identity and Procurement Characteristics


PP1 inhibitor 1 (also designated inhibitor-1, I-1, IPP-1; gene symbol PPP1R1A) is an endogenous, cAMP-regulated phosphoprotein that functions as a potent and specific inhibitor of the type-1 serine/threonine protein phosphatase (PP1) [1]. The 171-amino-acid protein (predicted molecular mass ~19.2 kDa) is activated through phosphorylation at Thr35 by cAMP-dependent protein kinase (PKA), converting it from an inactive state (IC50 ~65 μM) into one of the most potent known PP1 inhibitors (IC50 ~6–19 nM against native PP1) [2]. Unlike small-molecule PP1/PP2A inhibitors such as okadaic acid or calyculin A, inhibitor-1 is a protein-based regulator that does not inhibit type-2 phosphatases (PP2A), providing a unique tool for dissecting PP1-specific signaling pathways in biochemical and cellular studies [1].

Why PP1 Inhibitor 1 Cannot Be Substituted


Although DARPP-32 (PPP1R1B), inhibitor-2 (PPP1R2), and small-molecule agents such as okadaic acid all target the PP1 catalytic subunit, they exhibit fundamentally different activation requirements, holoenzyme selectivity profiles, and phosphatase family specificity [1]. Inhibitor-1 requires PKA-mediated phosphorylation at Thr35 for activation, creating a cAMP-dependent gating mechanism absent in inhibitor-2 (which is constitutively active) and okadaic acid (which is a direct, phosphorylation-independent ligand) [2]. Critically, inhibitor-1 displays a marked ~51-fold difference in potency between native and recombinant PP1 preparations—a property not shared by inhibitor-2 or DARPP-32—meaning that assay conditions and PP1 source dramatically affect apparent inhibitory potency [3]. Furthermore, inhibitor-1 does not inhibit PP2A, whereas okadaic acid shows >50-fold selectivity for PP2A over PP1, making the choice of inhibitor decisive for pathway assignment experiments [4]. These divergent pharmacological properties preclude simple one-to-one substitution without risking misinterpretation of PP1-dependent signaling events.

PP1 Inhibitor 1: Quantitative Differentiation Evidence


Native vs. Recombinant PP1 Discrimination

PKA-thiophosphorylated inhibitor-1 exhibits a striking differential in inhibitory potency depending on the source of the PP1 catalytic subunit. Against native rabbit muscle PP1, the IC50 is 19 ± 1 nM; against bacterially expressed recombinant PP1, the IC50 rises to 980 ± 41 nM—a 51-fold reduction in apparent potency [1]. This phenomenon is specific to inhibitor-1 among the endogenous PP1 inhibitors: inhibitor-2 and thiophospho-DARPP-32 do not display comparable native/recombinant discrimination (both inhibit native PP1 with IC50 ~1 nM and recombinant PP1 similarly) [2]. The structural basis involves a loss of synergistic binding between subdomain 1 (phosphorylated Thr35 region) and subdomain 2 (RKIQF motif, residues 8–12) when inhibitor-1 engages recombinant PP1, as demonstrated by NMR spectroscopy [1]. The I10A;F12A mutant of inhibitor-1 reduces this differential (IC50 240 ± 39 nM for native, 553 ± 23 nM for recombinant PP1), confirming that the consensus PP1-binding motif is critical for native-enzyme preference [1].

PP1 enzymology inhibitor assay standardization recombinant vs. native enzyme pharmacology

Phosphorylation-Dependent Activation

Inhibitor-1 is unique among PP1 inhibitors in possessing a phosphorylation-dependent activation switch with an exceptionally large dynamic range. Non-phosphorylated inhibitor-1 is essentially inactive against native PP1 (IC50 = 65 ± 8 μM), whereas PKA-mediated phosphorylation at Thr35 converts it into a highly potent inhibitor (IC50 = 6.0 ± 0.9 nM)—representing an approximately 10,000-fold activation [1]. By comparison, inhibitor-2 does not require phosphorylation for activity (constitutively active, IC50 ~1 nM) [2], and DARPP-32—though also PKA-activated—has not been reported to achieve this magnitude of dynamic range [2]. The small-molecule comparator okadaic acid is constitutively active and lacks any activation gating mechanism [3]. This phosphorylation-gated property makes inhibitor-1 the only PP1 inhibitor suitable for experiments requiring conditional, cAMP/PKA-dependent PP1 inhibition.

cAMP signaling PKA substrate regulation conditional phosphatase inhibition

PP1 Selectivity Over PP2A

Phosphorylated wild-type inhibitor-1 is completely selective for PP1 and does not inhibit PP2A at any concentration tested [1]. This absolute discrimination contrasts sharply with small-molecule PP inhibitors: okadaic acid inhibits PP2A with an IC50 of 0.1–0.3 nM, making it 50- to 500-fold more potent against PP2A than PP1 (IC50 15–50 nM) [2]; calyculin A inhibits both PP1 and PP2A with approximately equal potency (IC50 ~1–2 nM for both) [3]; tautomycetin shows 39-fold PP1 selectivity (PP1 IC50 = 1.6 nM, PP2A IC50 = 62 nM) but still measurably inhibits PP2A [4]. A critical structural insight: the I-1(T35D) phosphomimetic mutant loses this selectivity and inhibits PP2A equally, but CNBr digestion of I-1(T35D) yields an N-terminal peptide that restores 100-fold selectivity for PP1, demonstrating that the C-terminal domain acts as an autoinhibitory element enforcing PP1 specificity [1].

phosphatase selectivity PP2A exclusion pathway-specific inhibition

Dual Kinase Input for Activation

Inhibitor-1 can be independently activated through phosphorylation at two distinct sites by two different kinases: Thr35 by PKA, and Ser67 by neuronal cdc2-like kinase (NCLK) [1]. NCLK-phosphorylated I-1 and I-1(T35A) inhibited PP1 with IC50 values of approximately 9.5 nM and 13.8 nM, respectively—potencies comparable to PKA-phosphorylated I-1 [1]. This dual-input architecture is absent from DARPP-32 (which is primarily PKA-regulated at Thr34) and inhibitor-2 (which is phosphorylation-independent) [2]. The existence of two independent phosphorylation-activation routes means inhibitor-1 can integrate signals from both cAMP/PKA and NCLK pathways, providing a broader regulatory spectrum than any other PP1 inhibitor protein [1].

dual phosphorylation NCLK signaling independent PP1 regulation

Holoenzyme Discrimination

Inhibitor-1, along with DARPP-32 and inhibitor-2 (classified as first-generation PP1 inhibitors), potently inhibits the free PP1 catalytic subunit (IC50 ~1–19 nM), but displays markedly reduced potency toward PP1 holoenzymes such as myosin light chain phosphatase (MLCP) and glycogen-bound PP1 [1]. In direct contrast, the second-generation inhibitor CPI-17, when phosphorylated at Thr38, selectively inhibits the myosin phosphatase holoenzyme with IC50 values of 1–8 nM—comparable potency against both the free catalytic subunit and the intact holoenzyme [2]. This holoenzyme discrimination means that inhibitor-1 is most effective in experimental systems where PP1 exists predominantly as free catalytic subunit, whereas CPI-17 is the appropriate choice for targeting PP1 in its physiologically relevant holoenzyme complexes, particularly in smooth muscle preparations [2].

PP1 holoenzyme regulatory subunit myosin phosphatase

PP1 Inhibitor 1: Optimal Research Applications


cAMP/PKA-Dependent PP1 Inhibition in Cardiac and Neuronal Signaling

The ~10,000-fold phosphorylation-dependent activation of inhibitor-1 makes it the only PP1 inhibitor suitable for experiments requiring conditionally inducible PP1 blockade downstream of β-adrenoceptor or dopamine receptor stimulation [1]. In cardiac myocyte studies, adenoviral gene transfer of constitutively active inhibitor-1 variants has been shown to improve Ca²⁺ cycling and preserve contractile function in heart failure models, demonstrating the translational relevance of this phosphorylation-gated mechanism [2]. Researchers should use PKA-pre-phosphorylated recombinant inhibitor-1 (or co-express with PKA) to achieve maximal potency (IC50 ~6–19 nM) against native PP1 preparations [1].

PP1-Specific Pathway Dissection

When experimental interpretation depends on unambiguous assignment of dephosphorylation events to PP1 rather than PP2A, inhibitor-1 is the only available tool that provides absolute PP1 exclusivity [3]. Unlike okadaic acid (which preferentially inhibits PP2A at low nanomolar concentrations) or calyculin A (which inhibits both phosphatases equally), phospho-inhibitor-1 does not inhibit PP2A at any concentration [3]. This property is critical for studies of glycogen metabolism, where both PP1 and PP2A contribute to dephosphorylation of glycogen-associated enzymes and inhibitor-1's PP1 specificity enables clean pathway assignment [4].

Native PP1 Source Validation and Recombinant Enzyme QC

The 51-fold differential potency of inhibitor-1 between native PP1 (IC50 19 ± 1 nM) and recombinant PP1 (IC50 980 ± 41 nM) provides a unique functional probe for verifying the conformational integrity of PP1 preparations [5]. By comparing inhibitor-1 IC50 values against a given PP1 batch with those obtained using inhibitor-2 (which does not discriminate between native and recombinant PP1), researchers can assess whether their recombinant PP1 has adopted a native-like conformation. A low inhibitor-1/inhibitor-2 IC50 ratio indicates properly folded, native-like PP1; a high ratio suggests conformational differences that may affect regulatory subunit interactions [5].

Dual-Kinase Integration in Neuronal Signaling

The ability of inhibitor-1 to be independently activated by both PKA (Thr35) and NCLK (Ser67) makes it uniquely suited for studies of neuronal signal integration [6]. NCLK-phosphorylated I-1 inhibits PP1 with IC50 ~9.5 nM, comparable to PKA-phosphorylated I-1, providing a cAMP-independent route to PP1 regulation [6]. This dual-input property is absent from DARPP-32 and inhibitor-2, positioning inhibitor-1 as the preferred reagent for investigating how distinct kinase cascades converge on PP1-dependent dephosphorylation in synaptic plasticity, learning, and memory paradigms [6].

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